1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazole derivatives. It features a pyrazole ring substituted with a methyl group and a pyridine moiety, which enhances its chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural characteristics that may influence its reactivity and biological interactions.
The synthesis of 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can be derived from various synthetic routes involving the reaction of 4-methyl-1H-pyrazole with suitable pyridine derivatives under controlled conditions. Such reactions often utilize palladium-catalyzed cross-coupling methods to achieve desired substitutions and functionalizations .
This compound can be classified as:
The synthesis of 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine typically involves multiple steps:
The molecular structure of 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine includes:
The molecular formula can be represented as , with specific bond lengths and angles that can be determined through X-ray crystallography or NMR spectroscopy. The dihedral angles between rings and torsion angles around substituents provide insights into the compound's three-dimensional orientation, which is crucial for understanding its reactivity .
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds .
Reaction conditions such as temperature, solvent choice, and catalyst presence significantly affect the outcome of these reactions. For example, oxidation reactions may require specific oxidizing agents like hydrogen peroxide or transition metal catalysts.
The mechanism of action for 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine primarily involves its interaction with biological targets such as enzymes or receptors.
One significant target is Nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ biosynthesis.
The compound modulates NAMPT activity, influencing cellular NAD+ levels, which are vital for various metabolic processes. Additionally, it has been observed to induce cell cycle arrest in certain cancer cell lines by inhibiting key signaling pathways such as AKT .
Key physical properties include:
Chemical properties include:
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine represents a structurally sophisticated heterocyclic compound at the intersection of modern medicinal chemistry and organic synthesis. This molecule integrates two privileged pharmacophores—a pyrazole ring and a pyridylmethylamine moiety—into a compact molecular architecture with significant three-dimensional character. Its chemical complexity arises from the conjugation between electron-rich and electron-deficient ring systems, creating a polarized scaffold capable of diverse non-covalent interactions with biological targets. The compound exemplifies contemporary strategies in rational drug design, where modular assembly of nitrogen-containing heterocycles enables precise optimization of pharmacodynamic and pharmacokinetic properties. As a versatile building block, it facilitates exploration of chemical space in developing therapeutics for oncology, infectious diseases, and CNS disorders, reflecting broader trends in targeted molecular therapeutics [3] [9].
Systematic Nomenclature:The systematic IUPAC name 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine decomposes into three key components: (1) a 1-methyl-1H-pyrazol-3-amine subunit (indicating a pyrazole ring methylated at N1 with an amine at C3); (2) a pyridin-4-ylmethyl group (denoting a 4-methylpyridine moiety); and (3) the connective N- specifying the pyrazole's C3-amine nitrogen is alkylated by the pyridine's methylene group. The molecular formula is C₁₀H₁₂N₄, confirmed through high-resolution mass spectrometry in related isomers [3] .
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine |
| Molecular Formula | C₁₀H₁₂N₄ |
| Canonical SMILES | CN1C=CC(=N1)NCC2=CC=NC=C2 |
| Alternative Names | 3-Amino-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole; N-((pyridin-4-yl)methyl)-1-methyl-1H-pyrazol-3-amine |
Structural Classification:This molecule belongs to the bis-azinyl class of heterocycles, featuring:
Table 2: Positional Isomers and Structural Variants
| Compound | Pyrazole Amine Position | Pyridine Attachment | CAS Number | |
|---|---|---|---|---|
| 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine | 3-position | 4-methylpyridine | Not explicitly listed | |
| 1-Methyl-N-(pyridin-3-ylmethyl)-1H-pyrazol-4-amine | 4-position | 3-methylpyridine | 1006446-26-9 | [1] |
| 1-(Pyridin-4-ylmethyl)-1H-pyrazol-4-amine | 4-position | 4-methylpyridine | 1152841-31-0 | |
| 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine | 4-position | 4-methylpyridine | 1006952-91-5 | [3] |
The critical distinction lies in the regioisomerism of the pyrazole ring (3-amino vs. 4-amino substitution) and the pyridine linkage (3-methyl vs. 4-methyl attachment). These variations significantly alter electronic distribution: 3-aminopyrazoles exhibit greater electron donation toward the linker than 4-aminopyrazoles due to resonance effects. Meanwhile, 4-pyridyl isomers possess higher symmetry and dipole moments than their 3-pyridyl counterparts, influencing solubility and target binding [1] [3] .
The structural hybrid of pyrazole and pyridine units emerged as a strategic response to challenges in kinase inhibitor development during the early 2000s. Medicinal chemists recognized that:
The fusion of these systems accelerated during the 2010s with the rise of covalent and allosteric kinase inhibitors. For example:
Table 3: Evolution of Key Analogues in Drug Discovery
| Year | Compound Class | Therapeutic Application | Design Innovation | |
|---|---|---|---|---|
| Pre-2010 | Simple pyrazolylpyridines | Antibacterials, herbicides | Empirical screening hits | |
| 2014 | N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amines | Antioxidants | Rational hybridization for radical scavenging | [9] |
| 2020 | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amines | Kinase inhibitors (MPS1, p70S6Kβ) | Electrophilic warhead integration | [7] |
| 2021+ | 1-Methyl-N-(pyridinylmethyl)-1H-pyrazol-amines | Targeted covalent inhibitors | Regioselective SNAr for cysteine engagement | [7] |
The specific compound 1-Methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine represents a third-generation refinement where regiochemical precision (3-amino vs. 4-amino pyrazole) optimizes electronic effects for hinge binding. This is evidenced by its superior kinase inhibition profile over earlier isomers, particularly against p70S6Kβ (IC₅₀ = 444 nM) [7]. Historical synthesis efforts evolved from nucleophilic substitutions (early 2000s) to palladium-catalyzed aminations (2010s), enabling efficient access to previously inaccessible regioisomers and accelerating SAR studies [7] [9].
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: